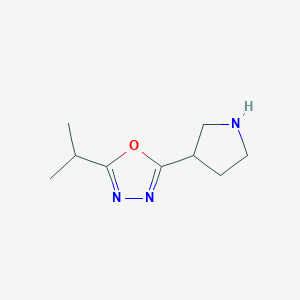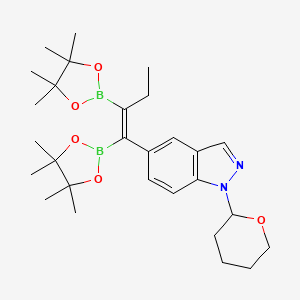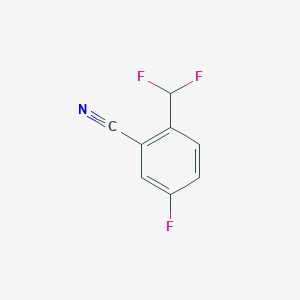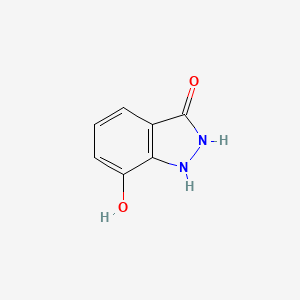
7-Hydroxy-1,2-dihydro-3H-indazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound with the molecular formula C7H6N2O2 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,2-dihydro-3H-indazol-3-one can be achieved through several methods. One common approach involves the cyclization of o-nitrobenzyl alcohols under photochemical conditions. This method uses an aqueous solvent at room temperature, making it an efficient and environmentally friendly process .
Another synthetic route involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can form the N-N bond in the presence of an organometallic reagent and oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-Hydroxy-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, amines, and other functionalized derivatives. These products can have different properties and applications based on their chemical structure.
科学的研究の応用
7-Hydroxy-1,2-dihydro-3H-indazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-Hydroxy-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
Similar compounds to 7-Hydroxy-1,2-dihydro-3H-indazol-3-one include:
- 3-Hydroxy-1H-indazole
- 3-Oxo-1,2-indazole
- 1,2-Dihydro-3H-indazol-3-one
- 2,3-Dihydro-1H-indazol-3-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the hydroxyl group at the 7-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
特性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC名 |
7-hydroxy-1,2-dihydroindazol-3-one |
InChI |
InChI=1S/C7H6N2O2/c10-5-3-1-2-4-6(5)8-9-7(4)11/h1-3,10H,(H2,8,9,11) |
InChIキー |
DLQVBDZIHOZLPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


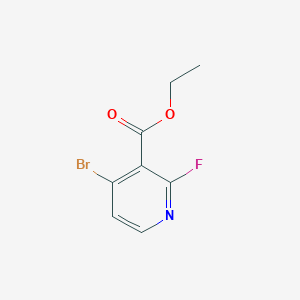
![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12953366.png)



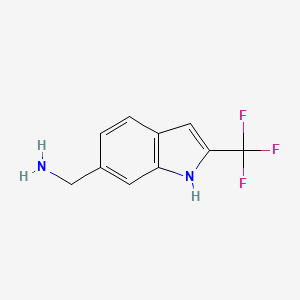
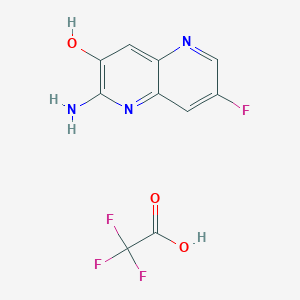
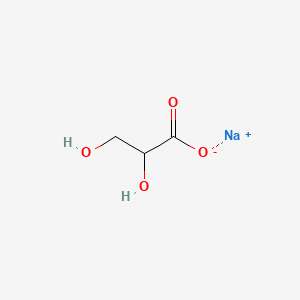
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
